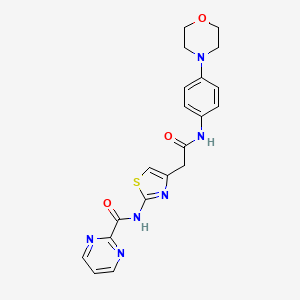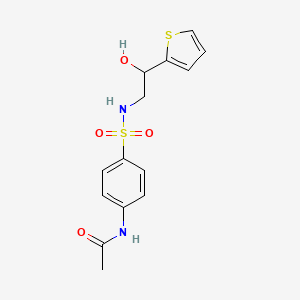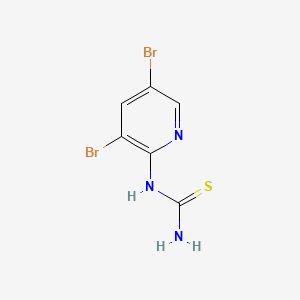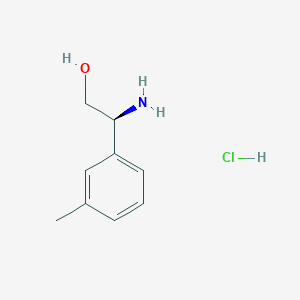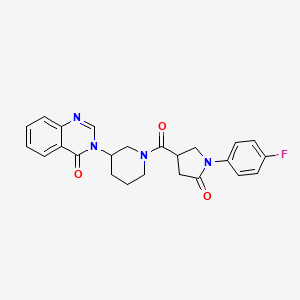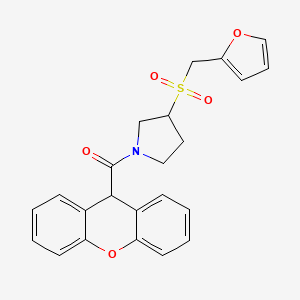
(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule featuring a combination of furan, sulfonyl, pyrrolidine, and xanthene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, pyrrolidine, and 9H-xanthene-9-carboxylic acid.
Step 1 Formation of Furan-2-ylmethyl Sulfone: Furan-2-carbaldehyde is reacted with a sulfonyl chloride in the presence of a base like triethylamine to form furan-2-ylmethyl sulfone.
Step 2 Formation of Pyrrolidin-1-yl Intermediate: Pyrrolidine is then reacted with the furan-2-ylmethyl sulfone under mild heating to form the pyrrolidin-1-yl intermediate.
Step 3 Coupling with 9H-xanthene-9-carboxylic Acid: The pyrrolidin-1-yl intermediate is coupled with 9H-xanthene-9-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can reduce the sulfonyl group.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions on the pyrrolidine ring.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity due to the presence of the furan and pyrrolidine rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the xanthene moiety.
Mecanismo De Acción
The exact mechanism of action of (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The furan ring might participate in π-π stacking interactions, while the sulfonyl group could form hydrogen bonds with amino acid residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Furan-2-ylmethyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: Lacks the sulfonyl group, which might affect its reactivity and biological activity.
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)ethanone: Has an ethanone group instead of a methanone group, potentially altering its chemical properties.
(3-((Thiophen-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: Contains a thiophene ring instead of a furan ring, which could influence its electronic properties and reactivity.
Uniqueness
The unique combination of the furan, sulfonyl, pyrrolidine, and xanthene moieties in (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone provides it with distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c25-23(24-12-11-17(14-24)30(26,27)15-16-6-5-13-28-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-10,13,17,22H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJGZEHDPNLVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)
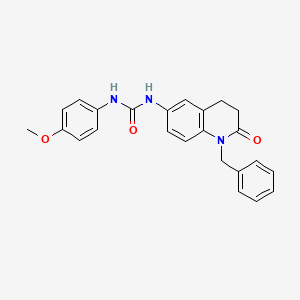
![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B2713612.png)
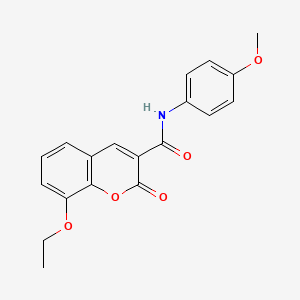
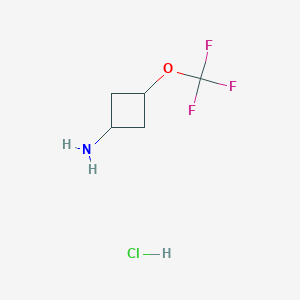
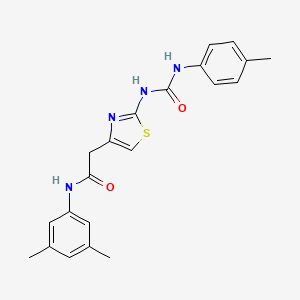
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
